4-Dipropylamino-cyclohex-1-enecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Dipropylamino-cyclohex-1-enecarbonitrile is a small molecular compound with the chemical formula C13H22N2. It is known for its unique structure, which includes a cyclohexene ring substituted with a dipropylamino group and a carbonitrile group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Dipropylamino-cyclohex-1-enecarbonitrile typically involves the reaction of cyclohexene with dipropylamine and a suitable nitrile source. The reaction conditions often include the use of a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Dipropylamino-cyclohex-1-enecarbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted cyclohexene derivatives.
Wissenschaftliche Forschungsanwendungen
4-Dipropylamino-cyclohex-1-enecarbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential effects on biological systems.
Medicine: Explored as a potential therapeutic agent in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Dipropylamino-cyclohex-1-enecarbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Similar Compounds:
- Cyclohexene-1-carbonitrile
- 1-Cyanocyclohexene
- Cyclohexene-1-carboxylic acid
Comparison: this compound is unique due to its dipropylamino substitution, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C13H22N2 |
---|---|
Molekulargewicht |
206.33 g/mol |
IUPAC-Name |
4-(dipropylamino)cyclohexene-1-carbonitrile |
InChI |
InChI=1S/C13H22N2/c1-3-9-15(10-4-2)13-7-5-12(11-14)6-8-13/h5,13H,3-4,6-10H2,1-2H3 |
InChI-Schlüssel |
WKFNOWSGTCBYBL-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)C1CCC(=CC1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.